8-benzyl-6-(cyclohexylamino)-3,3-dimethyl-3,4-dihydro-1H-pyrano[3,4-c]pyridine-5-carbonitrile
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Overview
Description
8-BENZYL-6-(CYCLOHEXYLAMINO)-3,3-DIMETHYL-1H,3H,4H-PYRANO[3,4-C]PYRIDINE-5-CARBONITRILE is a complex organic compound that belongs to the pyridine family. Pyridine derivatives are known for their wide range of biological activities and applications in medicinal chemistry. This compound, with its unique structure, has garnered interest for its potential pharmacological properties and applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-BENZYL-6-(CYCLOHEXYLAMINO)-3,3-DIMETHYL-1H,3H,4H-PYRANO[3,4-C]PYRIDINE-5-CARBONITRILE typically involves multi-step organic reactions. One common method involves the reaction of sodium 3-oxo-3-(2-oxo-2H-chromen-3-yl)prop-1-en-1-olate with 2-cyano-N’-(1-aryl(heteryl)ethylidene)acetohydrazides . This reaction produces 2-oxo-1,2-dihydropyridine-3-carbonitrile derivatives, which can then be further modified to obtain the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions ensures high yield and purity of the final product. The scalability of the synthesis process is crucial for its application in pharmaceutical and other industries.
Chemical Reactions Analysis
Types of Reactions
8-BENZYL-6-(CYCLOHEXYLAMINO)-3,3-DIMETHYL-1H,3H,4H-PYRANO[3,4-C]PYRIDINE-5-CARBONITRILE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.
Substitution: Substitution reactions, especially nucleophilic substitutions, are common for modifying the pyridine ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, amines, and other nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted pyridine derivatives.
Scientific Research Applications
8-BENZYL-6-(CYCLOHEXYLAMINO)-3,3-DIMETHYL-1H,3H,4H-PYRANO[3,4-C]PYRIDINE-5-CARBONITRILE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 8-BENZYL-6-(CYCLOHEXYLAMINO)-3,3-DIMETHYL-1H,3H,4H-PYRANO[3,4-C]PYRIDINE-5-CARBONITRILE involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes or pathways that are crucial for cell proliferation, making it a potential candidate for anticancer therapy . The exact molecular targets and pathways are still under investigation, but its structure suggests it may interact with DNA or proteins involved in cell cycle regulation.
Comparison with Similar Compounds
Similar Compounds
3-Cyanopyridine: A simpler pyridine derivative with similar biological activities.
Pyridazinone Derivatives: Known for their wide range of pharmacological activities, including antimicrobial and anticancer properties.
Uniqueness
8-BENZYL-6-(CYCLOHEXYLAMINO)-3,3-DIMETHYL-1H,3H,4H-PYRANO[3,4-C]PYRIDINE-5-CARBONITRILE stands out due to its unique structure, which combines a pyridine ring with a pyrano moiety and various functional groups
Properties
Molecular Formula |
C24H29N3O |
---|---|
Molecular Weight |
375.5 g/mol |
IUPAC Name |
8-benzyl-6-(cyclohexylamino)-3,3-dimethyl-1,4-dihydropyrano[3,4-c]pyridine-5-carbonitrile |
InChI |
InChI=1S/C24H29N3O/c1-24(2)14-19-20(15-25)23(26-18-11-7-4-8-12-18)27-22(21(19)16-28-24)13-17-9-5-3-6-10-17/h3,5-6,9-10,18H,4,7-8,11-14,16H2,1-2H3,(H,26,27) |
InChI Key |
BYQIYAASSQOWRQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=C(CO1)C(=NC(=C2C#N)NC3CCCCC3)CC4=CC=CC=C4)C |
Origin of Product |
United States |
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